5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride
CAS No.: 1443980-37-7
Cat. No.: VC2965278
Molecular Formula: C7H9ClN2O2S
Molecular Weight: 220.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1443980-37-7 |
|---|---|
| Molecular Formula | C7H9ClN2O2S |
| Molecular Weight | 220.68 g/mol |
| IUPAC Name | 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-sulfonyl chloride |
| Standard InChI | InChI=1S/C7H9ClN2O2S/c8-13(11,12)7-5-10-4-2-1-3-6(10)9-7/h5H,1-4H2 |
| Standard InChI Key | FTEDHFJCOKFOHL-UHFFFAOYSA-N |
| SMILES | C1CCN2C=C(N=C2C1)S(=O)(=O)Cl |
| Canonical SMILES | C1CCN2C=C(N=C2C1)S(=O)(=O)Cl |
Introduction
Chemical Properties and Structure
5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride is characterized by its unique structural features that contribute to its chemical reactivity and biological properties. The core structure consists of a tetrahydroimidazo[1,2-a]pyridine framework with a sulfonyl chloride group at position 2, providing sites for chemical modification and biological interactions.
The key chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1443980-37-7 |
| Molecular Formula | C7H9ClN2O2S |
| Molecular Weight | 220.68 g/mol |
| IUPAC Name | 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-sulfonyl chloride |
| Standard InChI | InChI=1S/C7H9ClN2O2S/c8-13(11,12)7-5-10-4-2-1-3-6(10)9-7/h5H,1-4H2 |
| Standard InChIKey | FTEDHFJCOKFOHL-UHFFFAOYSA-N |
| SMILES | C1CCN2C=C(N=C2C1)S(=O)(=O)Cl |
The compound's structure includes a partially saturated imidazo[1,2-a]pyridine ring system where the pyridine portion contains four saturated carbon atoms (positions 5, 6, 7, and 8), as indicated by the 5H,6H,7H,8H prefix in its name . The presence of the sulfonyl chloride group (SO2Cl) at position 2 makes this compound particularly reactive, allowing it to undergo various nucleophilic substitution reactions.
The reactivity of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride is primarily influenced by the electrophilic nature of the sulfonyl chloride group, which can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonic esters, and thiosulfonates, respectively. This reactivity profile makes it a valuable building block in organic synthesis, particularly in the development of bioactive compounds.
Biological Activity and Medicinal Applications
The imidazo[1,2-a]pyridine scaffold found in 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride has significant relevance in medicinal chemistry due to its presence in many biologically active compounds. Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor.
Enzyme Inhibition
Studies suggest that 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride inhibits specific enzymes involved in cellular pathways, leading to anti-proliferative effects against cancer cells. The compound's interactions with various biomolecules suggest potential applications in cancer treatment and other therapeutic areas. Its unique structure allows it to mimic natural substrates or inhibitors, enhancing its binding affinity to biological targets.
Related Derivatives and Their Activities
Research on structurally similar imidazo[1,2-a]pyridine derivatives provides insights into the potential applications of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride:
Anti-cancer Activity
A series of c-Met inhibitors harboring 3-((1H-pyrrolo[3,2-c]pyridin-1-yl)sulfonyl)imidazo[1,2-a]pyridine scaffolds has been discovered . Aberrant c-Met activation plays a critical role in cancer formation, progression, and dissemination, making these compounds promising candidates for cancer therapy.
Anti-mycobacterial Activity
Imidazo[1,2-a]pyridine amides and sulfonamides have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, with some compounds exhibiting excellent activity with minimum inhibitory concentration (MIC) values as low as 0.05 μg/mL . This suggests that derivatives of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride might also possess antimicrobial properties.
The imidazo[1,2-a]pyridine core structure is present in many medicinally important molecules with diverse therapeutic applications including cancer, infections, and diabetes. This versatility makes 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride a compound of significant interest in drug discovery and development.
Applications in Organic Synthesis
The reactivity of the sulfonyl chloride group makes 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride a valuable reagent in organic synthesis. It can serve as a building block for the creation of more complex molecules with potential biological activity.
Formation of Sulfonamides
One of the most important applications of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride is in the synthesis of sulfonamides through reaction with various amines. Sulfonamides are an important class of compounds in medicinal chemistry, with applications as antibacterial, anticancer, and anti-inflammatory agents .
Library Generation
The compound can be used as a starting material for the generation of compound libraries for drug discovery. By reacting 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride with different nucleophiles, a diverse array of derivatives can be synthesized and screened for biological activity.
Functionalization of Complex Molecules
The sulfonyl chloride group can be used to introduce the imidazo[1,2-a]pyridine moiety into more complex molecules, providing a method for the late-stage functionalization of lead compounds in drug development.
Comparison with Related Compounds
5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride belongs to a broader family of imidazo[1,2-a]pyridine derivatives, each with unique properties and potential applications. Comparing these related compounds provides insights into structure-activity relationships and helps guide the development of more effective therapeutic agents.
This comparison highlights how subtle structural modifications can significantly impact the chemical properties and potential biological activities of these compounds. The position of functional groups, degree of saturation in the pyridine ring, and nature of the substituents all play crucial roles in determining the compound's behavior in biological systems and chemical reactions.
Research Challenges and Future Directions
Despite the promising properties of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride, several challenges and opportunities for future research remain:
Synthesis Optimization
Current synthesis methods for 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride may involve multiple steps and potentially harsh conditions. Development of more efficient, scalable, and environmentally friendly synthesis routes represents an important area for future research. The application of green chemistry principles, such as the use of renewable resources, catalysis, and reduction of waste, could lead to more sustainable production methods.
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship (SAR) studies are needed to better understand how modifications to the 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride scaffold affect biological activity. Such studies would involve:
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Systematic variation of substituents on the imidazo[1,2-a]pyridine core
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Evaluation of biological activity against various targets
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Computational modeling to predict structure-activity relationships
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Optimization of lead compounds for improved efficacy and pharmacokinetic properties
Target Identification and Validation
While 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride has shown enzyme inhibitory properties, the specific molecular targets and mechanisms of action require further investigation. Identifying the precise biological targets would facilitate rational drug design and the development of more effective therapeutic agents.
Novel Derivative Development
The development of novel derivatives of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride with enhanced biological activity, improved pharmacokinetic properties, and reduced toxicity represents a promising direction for future research. This could include:
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Hybrid molecules combining the imidazo[1,2-a]pyridine scaffold with other bioactive moieties
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Prodrug approaches to improve delivery and bioavailability
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Targeted delivery systems to enhance specificity and reduce side effects
Spectroscopic Characterization
Spectroscopic data is essential for the structural characterization and quality control of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride. While comprehensive spectroscopic data specifically for this compound is limited in the available sources, typical characterization methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
For related imidazo[1,2-a]pyridine derivatives, 1H NMR and 13C NMR spectroscopy provides valuable information about the structural features and purity of the compounds . For 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride, key NMR signals would include:
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1H NMR: Signals for the methylene protons at positions 5, 6, 7, and 8 of the tetrahydropyridine ring, as well as the proton at position 3 of the imidazole ring
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13C NMR: Signals for the carbon atoms of the imidazo[1,2-a]pyridine core, particularly the carbon bearing the sulfonyl chloride group
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride. The compound's predicted collision cross-section (CCS) values for various adducts have been calculated :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 221.01460 | 143.7 |
| [M+Na]+ | 242.99654 | 155.1 |
| [M+NH4]+ | 238.04114 | 152.1 |
| [M+K]+ | 258.97048 | 149.4 |
| [M-H]- | 219.00004 | 143.5 |
| [M+Na-2H]- | 240.98199 | 147.6 |
| [M]+ | 220.00677 | 145.9 |
| [M]- | 220.00787 | 145.9 |
These values can be useful for analytical characterization using ion mobility-mass spectrometry techniques .
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